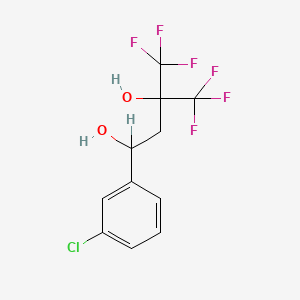
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- is a bioactive chemical.
Scientific Research Applications
Antitumor Activity
1,3-Butanediol derivatives, specifically those containing trifluoromethyl groups, have shown potential in antitumor applications. A study by Al-Suwaidan et al. (2015) revealed that certain compounds, including those related to 1,3-Butanediol, exhibited broad-spectrum antitumor activity and selective activities against various cancer cell lines, such as melanoma, colon, and breast cancer.
Solar Cell Sensitizers
Compounds based on 1,3-Butanediol, particularly those with β-diketonato-ruthenium complexes, have been explored for use in dye-sensitized solar cells. Research by Islam et al. (2006) suggests these complexes exhibit intense visible light absorption, which is crucial for solar cell efficiency.
Photoluminescent Properties
The study of europium(III) complexes with ligands derived from 1,3-Butanediol reveals their potential in photoluminescent applications. Martins et al. (2015) found these complexes to have significant absorption and emission properties, useful in designing efficient light-conversion devices.
Autotrophic Production
Research on the bacterium Cupriavidus necator H16, as detailed by Gascoyne et al. (2021), demonstrates its engineering for the production of (R)-1,3-butanediol. This is significant for synthesizing polymers and other industrial compounds using biocatalytic processes.
Organometallic Complex Synthesis
Complexes incorporating 1,3-Butanediol derivatives have been synthesized and characterized, with studies like that of Uršič et al. (2017) exploring their structural and spectral properties. Such research is foundational for developing new materials in chemistry.
Single-Ion Magnet Behavior
Dy(III) single-ion magnets utilizing β-diketonate ligands, related to 1,3-Butanediol, have been investigated for their magnetic behavior. Zhang et al. (2018) demonstrate that these complexes exhibit unique dynamic magnetic relaxation, important for applications in magnetic materials.
properties
CAS RN |
34848-22-1 |
|---|---|
Product Name |
1,3-BUTANEDIOL, 1-(m-CHLOROPHENYL)-4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL- |
Molecular Formula |
C11H9ClF6O2 |
Molecular Weight |
322.63 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C11H9ClF6O2/c12-7-3-1-2-6(4-7)8(19)5-9(20,10(13,14)15)11(16,17)18/h1-4,8,19-20H,5H2 |
InChI Key |
ZJZRKRQGCWWBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Appearance |
Solid powder |
Other CAS RN |
34848-22-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,3-Butanediol, 1-(m-chlorophenyl)-4,4,4-trifluoro-3-trifluoromethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



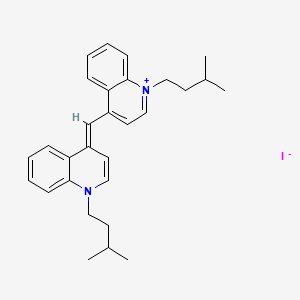
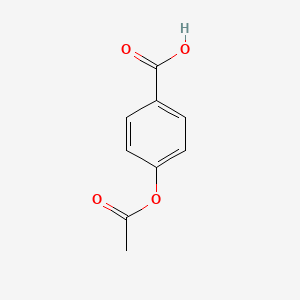
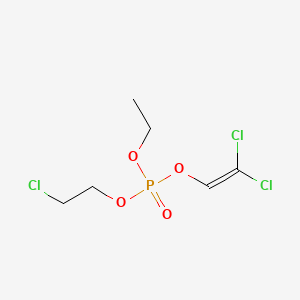
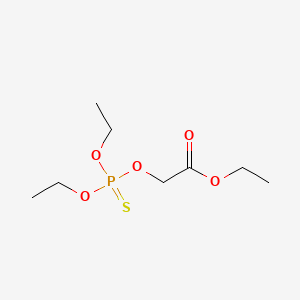
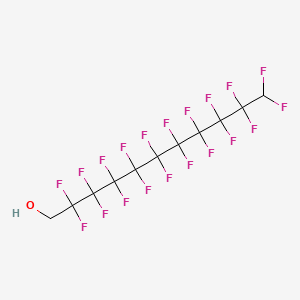
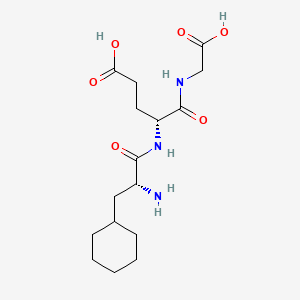
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
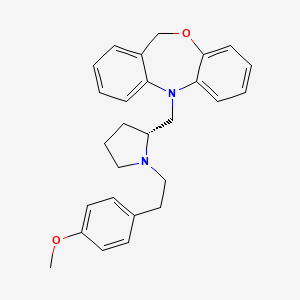
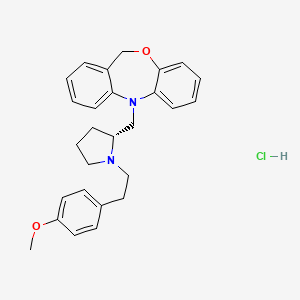
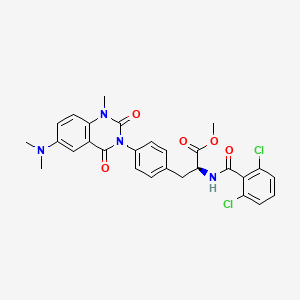
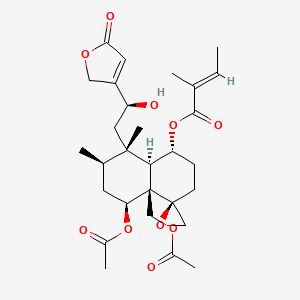
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
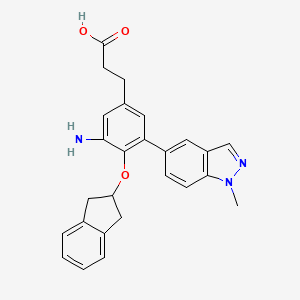
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)